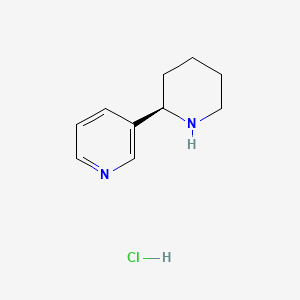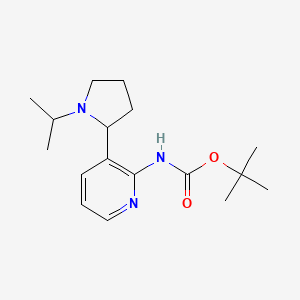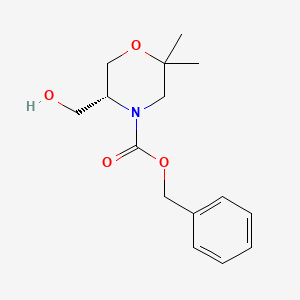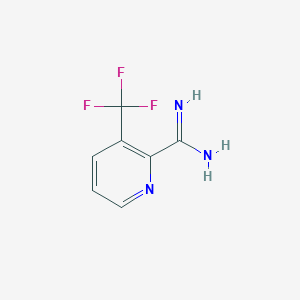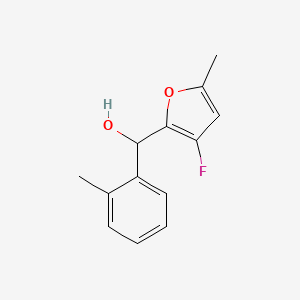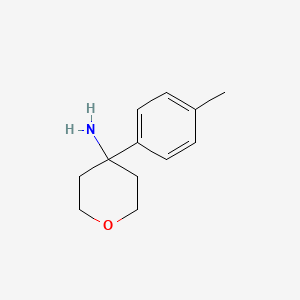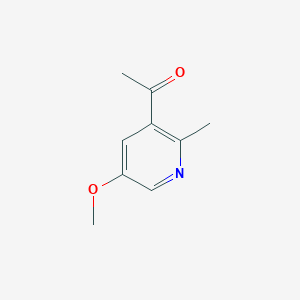
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone is a heterocyclic organic compound with the molecular formula C9H11NO2 It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position, along with an ethanone group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-5-methoxypyridine.
Acylation Reaction: The key step involves the acylation of 2-methyl-5-methoxypyridine using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids like aluminum chloride are used in substitution reactions.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted pyridines depending on the electrophile used.
科学研究应用
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ethanone groups play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
1-(5-Methylpyridin-2-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
1-(6-Methoxy-2-methylpyridin-3-yl)ethanone: Another isomer with distinct properties due to the position of the methoxy group.
Uniqueness: 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the pyridine ring enhances its versatility in various chemical reactions and applications.
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
1-(5-methoxy-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)11)4-8(12-3)5-10-6/h4-5H,1-3H3 |
InChI 键 |
JMYAAQORKIAQKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


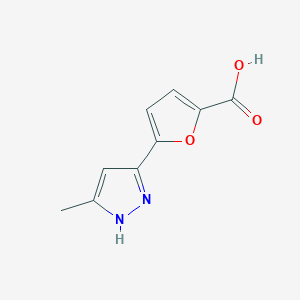
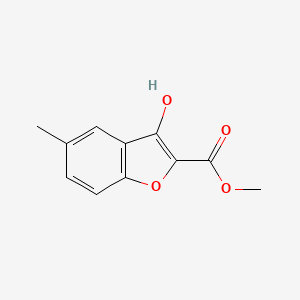
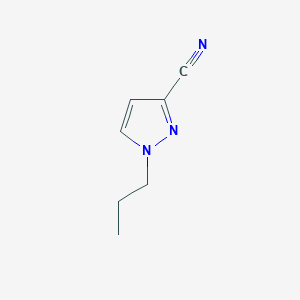

![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
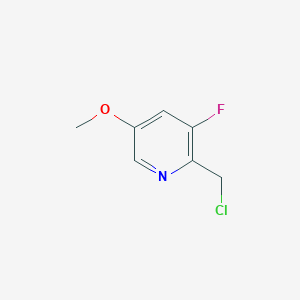
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
